molecular formula C10H22Cl2N2 B1272901 1-(cyclopentylmethyl)piperazine Dihydrochloride CAS No. 1048649-04-2

1-(cyclopentylmethyl)piperazine Dihydrochloride

Cat. No.: B1272901
CAS No.: 1048649-04-2
M. Wt: 241.2 g/mol
InChI Key: MUMGRWMTVMBSLX-UHFFFAOYSA-N
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Description

1-(Cyclopentylmethyl)piperazine Dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopentylmethyl)piperazine Dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopentylmethyl)piperazine Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various alkylated piperazine derivatives .

Scientific Research Applications

1-(Cyclopentylmethyl)piperazine Dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopentylmethyl)piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, including anxiolytic and antidepressant activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopentylmethyl)piperazine Dihydrochloride is unique due to its specific cyclopentylmethyl substitution, which can confer distinct pharmacological properties compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-(cyclopentylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-4-10(3-1)9-12-7-5-11-6-8-12;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMGRWMTVMBSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30388020
Record name 1-(cyclopentylmethyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048649-04-2
Record name 1-(cyclopentylmethyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30388020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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